molecular formula C4H12ClNO2 B3378090 2-Aminobutane-1,4-diol hydrochloride CAS No. 1379987-48-0

2-Aminobutane-1,4-diol hydrochloride

Cat. No.: B3378090
CAS No.: 1379987-48-0
M. Wt: 141.60
InChI Key: MDAFQSSEKNVPOI-UHFFFAOYSA-N
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Description

2-Aminobutane-1,4-diol hydrochloride is a chemical compound with the molecular formula C4H12ClNO2 It is a derivative of butanediol, featuring an amino group at the second carbon and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobutane-1,4-diol hydrochloride typically involves the reaction of butanediol with ammonia or an amine under controlled conditions. The process may include steps such as:

    Hydroxylation: Introduction of hydroxyl groups to the butane backbone.

    Amination: Substitution of a hydroxyl group with an amino group.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Aminobutane-1,4-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to simpler amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanone derivatives, while reduction could produce butanol derivatives.

Scientific Research Applications

2-Aminobutane-1,4-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminobutane-1,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobutane-1,4-diol: The non-hydrochloride form of the compound.

    1,4-Butanediol: A related diol without the amino group.

    2-Aminobutane: A simpler amine without the diol functionality.

Uniqueness

2-Aminobutane-1,4-diol hydrochloride is unique due to its combination of amino and diol functionalities, which confer distinct chemical reactivity and potential applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

2-aminobutane-1,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAFQSSEKNVPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobutane-1,4-diol hydrochloride
Reactant of Route 2
2-Aminobutane-1,4-diol hydrochloride
Reactant of Route 3
2-Aminobutane-1,4-diol hydrochloride
Reactant of Route 4
2-Aminobutane-1,4-diol hydrochloride
Reactant of Route 5
2-Aminobutane-1,4-diol hydrochloride
Reactant of Route 6
2-Aminobutane-1,4-diol hydrochloride

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